molecular formula C10H8N2O B8709140 6-Phenylpyrazin-2(1H)-one

6-Phenylpyrazin-2(1H)-one

Cat. No.: B8709140
M. Wt: 172.18 g/mol
InChI Key: PNSPIJRIKXAGSE-UHFFFAOYSA-N
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Description

6-Phenylpyrazin-2(1H)-one is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of the phenyl group enhances its chemical reactivity and biological activity, making it a valuable scaffold in drug design and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpyrazin-2(1H)-one typically involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in ethanol with a catalytic amount of acetic acid, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions: 6-Phenylpyrazin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Phenylpyrazin-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenylpyrazin-2(1H)-one involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit specific enzymes and receptors, leading to its therapeutic effects. For instance, it can inhibit cyclooxygenase enzymes, reducing inflammation. Additionally, it may interact with DNA and proteins, leading to its anticancer properties .

Comparison with Similar Compounds

Uniqueness: 6-Phenylpyrazin-2(1H)-one is unique due to the presence of both the phenyl and hydroxyl groups, which enhance its reactivity and biological activity. This combination makes it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

6-phenyl-1H-pyrazin-2-one

InChI

InChI=1S/C10H8N2O/c13-10-7-11-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)

InChI Key

PNSPIJRIKXAGSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CC(=O)N2

Origin of Product

United States

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